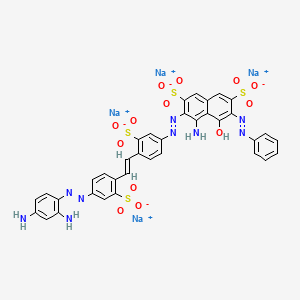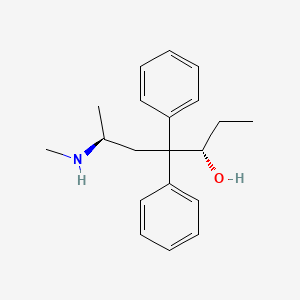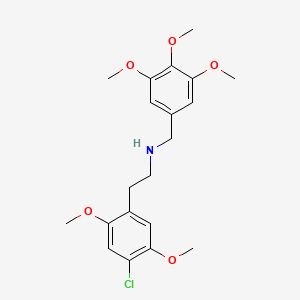
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C30-nbome is a member of the NBOMe family, a class of potent synthetic stimulants and hallucinogens. These compounds are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin. NBOMe compounds contain a N-(2-methoxy)benzyl substituent, which significantly increases their affinity for serotonin receptors, particularly the 5-HT2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C30-nbome typically involves the reaction of a 2C compound with a methoxybenzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the 2C compound attacks the electrophilic carbon of the methoxybenzyl halide, forming the NBOMe derivative .
Industrial Production Methods
Industrial production of NBOMe compounds, including C30-nbome, often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and potency .
Chemical Reactions Analysis
Types of Reactions
C30-nbome undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxybenzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions include various substituted phenethylamines, which can exhibit different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
C30-nbome has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of NBOMe compounds.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and its role in neuropharmacology.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mechanism of Action
C30-nbome exerts its effects primarily through its high affinity for the serotonin 5-HT2A receptor. It acts as a full agonist, leading to the activation of this receptor and subsequent downstream signaling pathways. This activation results in altered perception, mood, and cognition, characteristic of hallucinogenic compounds .
Comparison with Similar Compounds
Similar Compounds
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
Comparison
C30-nbome is unique due to its specific substitution pattern, which confers higher potency and selectivity for the 5-HT2A receptor compared to its analogs. While all NBOMe compounds share a common mechanism of action, the differences in their chemical structure can lead to variations in their pharmacological effects and toxicity profiles .
Properties
CAS No. |
1445574-98-0 |
|---|---|
Molecular Formula |
C20H26ClNO5 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H26ClNO5/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4/h8-11,22H,6-7,12H2,1-5H3 |
InChI Key |
ZQYYVTABADQBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


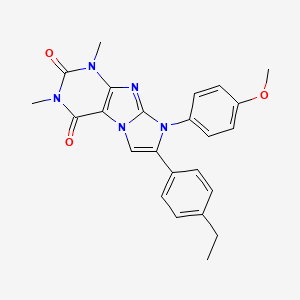
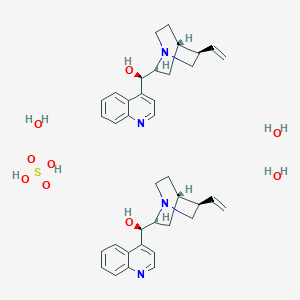
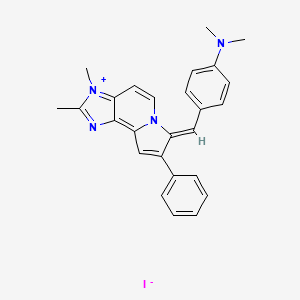
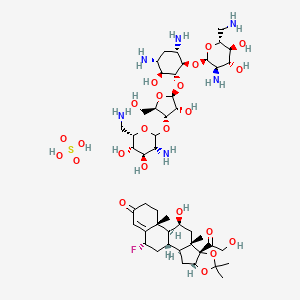
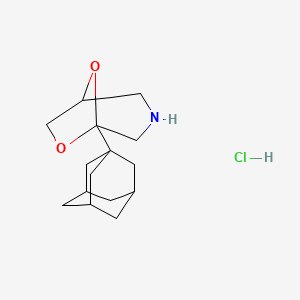
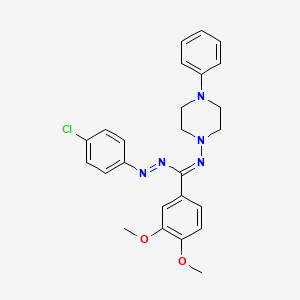
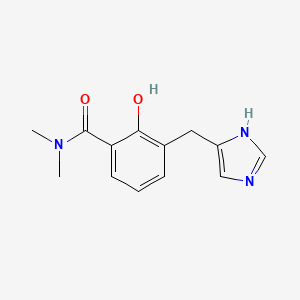


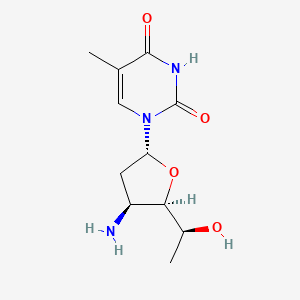
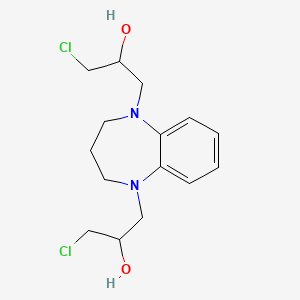
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
